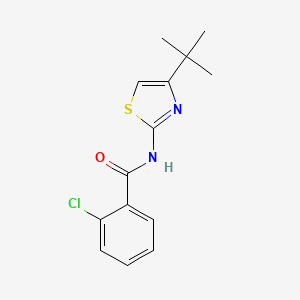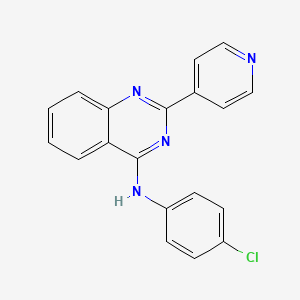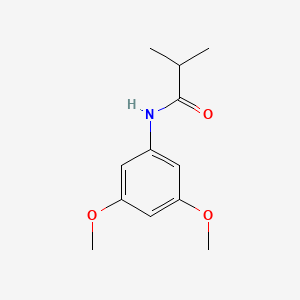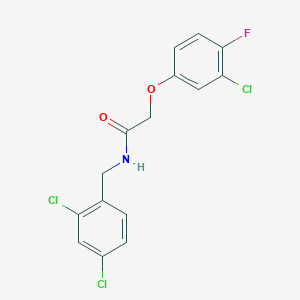![molecular formula C16H16FNO4S B5779952 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and medicinal chemistry. This compound is a glycine receptor antagonist that has been shown to have promising effects in the treatment of various neurological disorders, including epilepsy and chronic pain. In
Mecanismo De Acción
The mechanism of action of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate involves its binding to glycine receptors and blocking their activity. Glycine receptors are inhibitory neurotransmitter receptors that are involved in the regulation of neuronal excitability. By blocking these receptors, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate reduces neuronal excitability and can potentially treat neurological disorders such as epilepsy and chronic pain.
Biochemical and Physiological Effects:
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have significant biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, it was found to have potent anticonvulsant effects in animal models of epilepsy. It was also found to have analgesic effects in animal models of chronic pain. These effects are likely due to its ability to block glycine receptors and reduce neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its potency as a glycine receptor antagonist. It has been shown to be more potent than other glycine receptor antagonists, making it a potential candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the exploration of its potential applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term effects and safety of this compound in humans.
Conclusion:
In conclusion, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound with promising applications in pharmaceuticals and medicinal chemistry. Its potency as a glycine receptor antagonist makes it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Further research is needed to explore its potential applications and optimize its synthesis method.
Métodos De Síntesis
The synthesis of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate involves several steps. The first step is the reaction of 4-fluorobenzylamine with p-toluenesulfonyl chloride to form 4-fluorobenzyl p-toluenesulfonate. This intermediate is then reacted with glycine in the presence of a base to form the final product, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential applications in pharmaceuticals and medicinal chemistry. It has been shown to have promising effects in the treatment of various neurological disorders, including epilepsy and chronic pain. In a study published in the Journal of Medicinal Chemistry, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate was found to be a potent antagonist of glycine receptors, which are involved in the regulation of neuronal excitability. This makes it a potential candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.
Propiedades
IUPAC Name |
(4-fluorophenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-12-2-8-15(9-3-12)23(20,21)18-10-16(19)22-11-13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLONLGGPRHQVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)



![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)